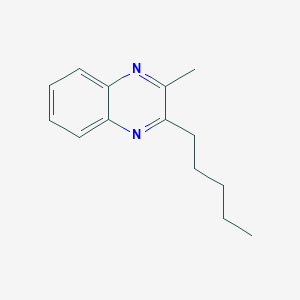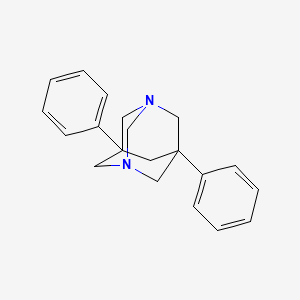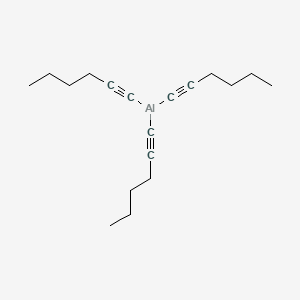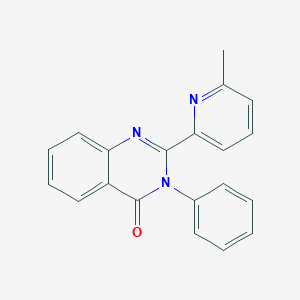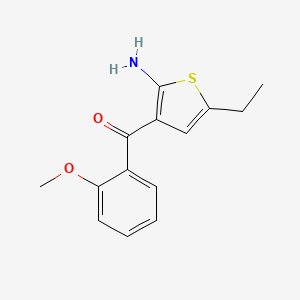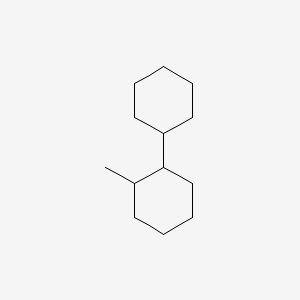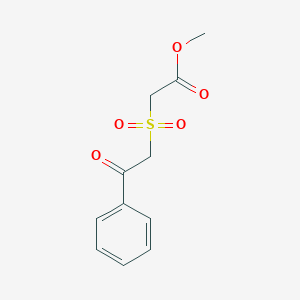
(2-Chloroethoxy)(methoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethoxy)(methoxy)oxophosphanium is an organophosphorus compound that contains phosphorus, chlorine, oxygen, and carbon atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethoxy)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{CH}_3\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow (\text{2-Chloroethoxy})(\text{methoxy})\text{oxophosphanium} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethoxy)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
(2-Chloroethoxy)(methoxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloroethoxy)(methoxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with nucleophiles and electrophiles allows it to modify other molecules, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethoxy)phosphine: Similar in structure but lacks the methoxy group.
Methoxyphosphine: Contains a methoxy group but lacks the chloroethoxy group.
Phosphine oxides: Oxidized derivatives with different reactivity profiles.
Uniqueness
(2-Chloroethoxy)(methoxy)oxophosphanium is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
37788-50-4 |
|---|---|
Formule moléculaire |
C3H7ClO3P+ |
Poids moléculaire |
157.51 g/mol |
Nom IUPAC |
2-chloroethoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-6-8(5)7-3-2-4/h2-3H2,1H3/q+1 |
Clé InChI |
HKOCKLUGEUOVNP-UHFFFAOYSA-N |
SMILES canonique |
CO[P+](=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
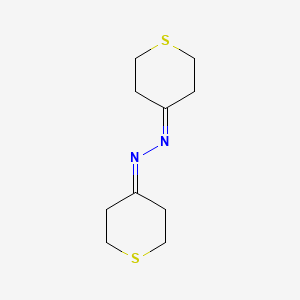
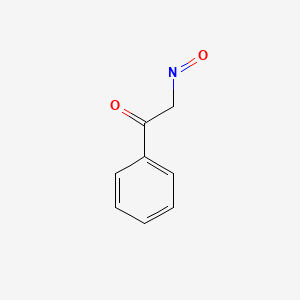
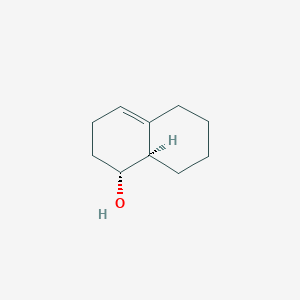
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)

